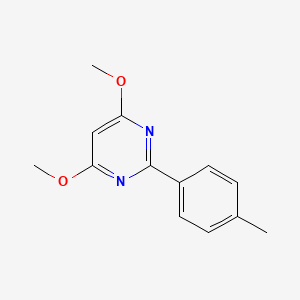

4,6-Dimethoxy-2-(p-tolyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

4,6-dimethoxy-2-(4-methylphenyl)pyrimidine |

InChI |

InChI=1S/C13H14N2O2/c1-9-4-6-10(7-5-9)13-14-11(16-2)8-12(15-13)17-3/h4-8H,1-3H3 |

InChI Key |

QRYPYQSOSIMWAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimethoxy 2 P Tolyl Pyrimidine and Analogous Structures

Precursor Synthesis and Functionalization of the Pyrimidine (B1678525) Core

The synthesis of the target compound fundamentally relies on the preparation of appropriately substituted pyrimidine precursors. This typically involves the creation of a dihalogenated pyrimidine ring, which can then be functionalized with methoxy (B1213986) groups.

Synthesis of Dihalo-2-substituted Pyrimidines

A common and crucial intermediate in the synthesis of pyrimidine derivatives is a dihalo-substituted pyrimidine. For the purpose of this review, the synthesis of compounds like 4,6-dichloro-2-(methylthio)pyrimidine (B19916) and its analogue, 2-phenyl-4,6-dichloropyrimidine, are of significant interest.

A general method for preparing 2-substituted-4,6-dichloropyrimidines involves the reaction of the corresponding 2-substituted-4,6-dihydroxypyrimidine with phosphoryl chloride (POCl₃). google.com For instance, 2-phenyl-4,6-dihydroxypyrimidine can be treated with POCl₃ in the presence of triethylamine (B128534) hydrochloride to yield 2-phenyl-4,6-dichloropyrimidine. google.com This reaction is a key step in creating the di-chloro substituted pyrimidine core necessary for subsequent functionalization.

| Starting Material | Reagents | Product | Yield | Reference |

| Thiobarbituric acid | Not specified | 4,6-dichloro-2-(methylthio)pyrimidine | 92% (overall) | arkat-usa.org |

| 2-Phenyl-4,6-dihydroxypyrimidine | POCl₃, Triethylamine hydrochloride | 2-Phenyl-4,6-dichloropyrimidine | Not specified | google.com |

| 4,6-Dihydroxypyrimidine (B14393) | POCl₃, N,N-diisopropylethylamine (Hunig's Base) | 4,6-Dichloropyrimidine | Not specified | google.com |

| Uracil | POCl₃, Phosphorus trichloride, Xylene amine | 2,4-Dichloropyrimidine | Not specified | chemicalbook.com |

Introduction of Methoxy Groups via Nucleophilic Substitution Reactions

Once the dihalo-pyrimidine core is synthesized, the introduction of methoxy groups is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to displacement by nucleophiles like methoxide (B1231860) ions.

For example, 4,6-dichloro-2-(methylthio)pyrimidine can be converted to 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine by treatment with benzyl (B1604629) alcohol and sodium hydride, demonstrating the facile displacement of the chloro groups. arkat-usa.org A similar reaction with sodium methoxide would yield the corresponding dimethoxy derivative. The reactivity of such dihalopyrimidines is further highlighted by the chemoselective displacement of the sulfone group in 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) by anilines in the presence of weak bases, which indicates the high electrophilicity of the pyrimidine ring. researchgate.net

The synthesis of 2-chloro-4,6-dimethoxypyrimidine (B81016) is another relevant precursor, which can be prepared through a multi-step process involving salifying, cyanamide, and condensation reactions. google.com This intermediate already possesses the desired dimethoxy functionality and a reactive chloro group at the 2-position, which can then be targeted for the introduction of the p-tolyl moiety.

The general principle involves the reaction of a 4,6-dihalopyrimidine with sodium methoxide in methanol. This reaction typically proceeds under thermal conditions to afford the corresponding 4,6-dimethoxypyrimidine (B185312). researchgate.net

Strategies for Incorporating the p-Tolyl Moiety

With the 4,6-dimethoxypyrimidine core in hand, or a suitable precursor, the final key step is the introduction of the p-tolyl group at the 2-position of the pyrimidine ring. Several modern synthetic strategies can be employed for this carbon-carbon bond formation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of aryl-heteroaryl bonds. This reaction typically involves the coupling of a halo-pyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base.

For the synthesis of 4,6-dimethoxy-2-(p-tolyl)pyrimidine, one could envision the Suzuki-Miyaura coupling of 2-chloro-4,6-dimethoxypyrimidine with p-tolylboronic acid. The reactivity of chloropyrimidines in such couplings is well-established. acs.org The synthesis of 6-aryl-2,4-dichloropyrimidines has been demonstrated via the Suzuki coupling of 2,4,6-trichloropyrimidine (B138864) with arylboronic acids, showcasing the feasibility of arylating the pyrimidine core. acs.org The resulting 2,4-dichloro-6-(p-tolyl)pyrimidine could then undergo nucleophilic substitution with sodium methoxide to yield the target compound. The choice of palladium catalyst and ligands, such as SPhos, can significantly influence the reaction's efficiency, allowing for the preparation of even sterically hindered biaryls. nih.gov

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 2,4,6-Trichloropyrimidine | 4-Fluorophenylboronic acid | Not specified | 6-Aryl-2,4-dichloropyrimidine | acs.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| Aryl and heteroaryl halides | Aryl-, heteroaryl- and vinylboronic acids | SPhos (1) | Aryl- and heteroaryl-substituted compounds | nih.gov |

N-Directed C–H Arylation Approaches

A more recent and atom-economical approach for the introduction of aryl groups is through directed C-H activation and arylation. In the context of pyrimidines, the nitrogen atoms of the ring can act as directing groups to guide a transition metal catalyst, typically palladium, to activate a specific C-H bond for subsequent arylation.

Recent studies have demonstrated the N-directed C-H arylation of 2-phenylpyrimidines. researchgate.netresearchgate.net While these examples focus on the arylation of a phenyl group already attached to the pyrimidine, the principle could be adapted for the direct arylation of the pyrimidine C-2 position. A Pd-catalyzed, Ru-photoredox-mediated C-H arylation has been used to convert (6-phenylpyridin-2-yl)pyrimidines to their arylated derivatives, highlighting the potential of such methods for functionalizing pyrimidine scaffolds. rsc.org

Reaction of Pyrimidine Building Blocks with Tolyl-containing Reagents

Classical organometallic reactions can also be employed to introduce the p-tolyl group. This can involve the reaction of a suitably activated pyrimidine building block with a tolyl-containing organometallic reagent, such as a Grignard or organolithium reagent.

For instance, the reaction of a 2-halopyrimidine, such as 2-chloro-4,6-dimethoxypyrimidine, with p-tolylmagnesium bromide in the presence of a suitable catalyst could lead to the formation of the desired product. The synthesis of 4-(4-chlorophenyl)-6-(p-tolyl)-2-aminopyrimidine has been achieved through the condensation of 3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one with guanidine, showcasing the construction of a tolyl-substituted pyrimidine ring from acyclic precursors. ptfarm.pl Furthermore, the synthesis of 2,4-dichloro-6-phenylpyrimidine (B1267630) has been reported, which could serve as a precursor for reaction with a tolyl-organometallic reagent at the 2-position, followed by methoxylation. nih.gov The reaction of 2,4-dichloropyrimidines with organolithium reagents has also been shown to be a viable method for introducing aryl substituents.

Advanced Synthetic Approaches and Optimization Protocols

The quest for more effective and environmentally benign synthetic routes has led to the development of sophisticated strategies for constructing and functionalizing the pyrimidine core. These include the use of advanced catalytic systems, adherence to green chemistry principles, the development of one-pot syntheses, and precise control over the placement of substituents.

Catalytic Systems and Ligand Effects in Pyrimidine Functionalization

The functionalization of pyrimidines is greatly influenced by the choice of catalytic systems and the nature of the ligands employed. researchgate.net Transition-metal-catalyzed reactions, particularly those involving palladium, have become a cornerstone for creating carbon-carbon and carbon-heteroatom bonds at various positions of the pyrimidine ring. acs.org The electronic properties of ligands can significantly impact the efficiency and selectivity of these transformations. For instance, the use of specific phosphine (B1218219) ligands can modulate the reactivity of the metal center, allowing for controlled functionalization. researchgate.net

Recent research has also explored the use of iridium and manganese-based catalysts for the regioselective synthesis of pyrimidines from amidines and alcohols. mdpi.com Furthermore, organocatalytic methods are emerging as a powerful alternative. For example, dithiophosphoric acid has been identified as a trifunctional catalyst, capable of acting as a Brønsted acid, a single-electron transfer reductant, and a hydrogen atom abstractor in the functionalization of pyridines and other azines. nih.govacs.org This highlights the potential for developing novel catalytic cycles for pyrimidine synthesis.

Table 1: Catalytic Systems in Pyrimidine Synthesis

| Catalyst Type | Metal/Compound | Application | Reference |

| Transition Metal | Palladium (Pd) | C-H activation/arylation, Suzuki and Sonogashira coupling | acs.org |

| Transition Metal | Iridium (Ir) | Multicomponent synthesis from amidines and alcohols | mdpi.com |

| Transition Metal | Manganese (Mn) | Four-component synthesis of pyrimidines | mdpi.com |

| Organocatalyst | Dithiophosphoric acid | Radical functionalization of azines | nih.govacs.org |

| Phase-Transfer Catalyst | Quaternary ammonium (B1175870) salts | Methoxylation reactions | google.com |

Solvent Selection and Green Chemistry Considerations

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact. rasayanjournal.co.inbenthamdirect.com This involves reducing the use of hazardous solvents and reagents, improving energy efficiency, and designing processes that generate less waste. rasayanjournal.co.inresearchgate.net

Solvent selection is a critical aspect of green synthesis. rsc.org The use of environmentally benign solvents like water, ethanol, and polyethylene (B3416737) glycol (PEG) is gaining traction. researchgate.net Microwave-assisted synthesis has also emerged as a sustainable technique, often leading to faster reactions, higher yields, and easier work-up procedures. nih.govnih.gov Furthermore, solvent-free approaches, such as mechanical grinding and ball milling, offer an even more eco-friendly alternative by eliminating the need for solvents altogether. rasayanjournal.co.innih.gov The development of recyclable catalysts, such as modified ZnO nanoparticles, further enhances the green credentials of these synthetic methods. researchgate.net

Table 2: Green Chemistry Approaches in Pyrimidine Synthesis

| Green Chemistry Principle | Technique/Solvent | Advantages | Reference |

| Safer Solvents | Water, Ethanol, PEG-400 | Reduced toxicity and environmental impact | researchgate.net |

| Energy Efficiency | Microwave Irradiation | Faster reaction rates, higher yields | nih.govnih.gov |

| Waste Prevention | Solvent-Free Synthesis (Grinding, Ball Milling) | Eliminates solvent waste, simple procedure | rasayanjournal.co.innih.gov |

| Catalysis | Recyclable Catalysts (e.g., modified ZnO NPs) | Reduced catalyst waste, cost-effective | researchgate.net |

One-Pot Synthesis Techniques for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. researchgate.net Several one-pot methods have been developed for the synthesis of 2,4,6-trisubstituted pyrimidines.

One such approach involves the pseudo five-component annulation of a methyl ketone, two aldehydes, and two equivalents of ammonium acetate, catalyzed by triflic acid. researchgate.net Another strategy utilizes a base-mediated multicomponent reaction of amidine hydrochlorides, aldehydes, and acetylacetone. researchgate.net These methods allow for the rapid construction of complex pyrimidine structures from readily available starting materials. The use of multicomponent reactions is a cornerstone of sustainable chemistry, as it often leads to higher atom economy and reduced waste generation. benthamdirect.comresearchgate.net

Control of Regioselectivity in Substituent Introduction

Controlling the position of substituents on the pyrimidine ring, known as regioselectivity, is crucial for determining the final properties of the molecule. Different positions on the pyrimidine ring exhibit varying reactivity towards nucleophilic and electrophilic attack. For instance, in nucleophilic aromatic substitution reactions of halopyrimidines, the C-4 position is often favored over the C-2 position. researchgate.net

Various strategies have been developed to achieve regioselective functionalization. The use of organolithium reagents has been shown to be effective in preparing specific substituted pyrimidines. researchgate.net For example, the reaction of 2,4-dichloropyrimidines with N-methylpiperazine can be controlled to favor substitution at the C-4 position. researchgate.net Furthermore, iridium-catalyzed multicomponent synthesis has demonstrated high regioselectivity in the formation of pyrimidines from amidines and alcohols. mdpi.com The choice of catalyst and reaction conditions plays a pivotal role in directing the incoming substituent to the desired position on the pyrimidine core. rsc.org

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Chemical Shift Analysis and Proton Environment Elucidation

A ¹H NMR spectrum for 4,6-Dimethoxy-2-(p-tolyl)pyrimidine would be expected to show distinct signals corresponding to the different sets of protons in the molecule. These would include signals for the methoxy (B1213986) group protons, the pyrimidine (B1678525) ring proton, and the protons of the p-tolyl group (the aromatic protons and the methyl protons). The chemical shifts (δ) and coupling constants (J) of these signals would provide valuable information about their electronic environment and spatial relationships.

At present, no published ¹H NMR spectrum or detailed chemical shift data for this compound is available.

¹³C NMR Characterization and Carbon Framework Analysis

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms and provide insights into their hybridization and chemical environment. For this compound, distinct signals would be expected for the carbons of the pyrimidine ring, the methoxy groups, and the p-tolyl substituent.

Currently, there is no available ¹³C NMR spectral data specifically for this compound in the surveyed literature.

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular framework. These experiments would be crucial for the complete structural elucidation of this compound.

No 2D NMR studies specifically focused on this compound have been found in the course of this review.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopic Analysis of Functional Groups

An IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to C-H stretching vibrations (aromatic and aliphatic), C=N and C=C stretching vibrations of the pyrimidine and phenyl rings, and C-O stretching of the methoxy groups.

Specific experimental IR spectra for this compound are not available in the public domain.

Raman Spectroscopic Characterization of Molecular Vibrations

No Raman spectroscopic data for this compound has been identified.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular mass of a compound, which in turn allows for the unequivocal confirmation of its elemental composition. For this compound, the molecular formula is C₁₃H₁₄N₂O₂. The calculated exact mass (monoisotopic mass) of this compound is 230.1055 g/mol .

While specific experimental HRMS data for this compound is not available in the search results, the precise mass measurement would be expected to align with this calculated value, confirming the presence of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful method for determining the three-dimensional arrangement of atoms within a crystal, providing definitive information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the provided sources, the crystallographic data for 4,6-dimethyl-2-p-tolylpyrimidine (C₁₃H₁₄N₂) offers a valuable model for its structural properties. nih.govnih.gov

The crystal structure of the dimethyl analogue was determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the orthorhombic space group Pnma. nih.gov The crystallographic data for this related compound is summarized in the table below.

| Crystal Data for 4,6-Dimethyl-2-p-tolylpyrimidine | |

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.26 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.2086 (10) |

| b (Å) | 12.4668 (18) |

| c (Å) | 12.4335 (18) |

| Volume (ų) | 1117.4 (3) |

| Z | 4 |

Table 1: Crystal data for the related compound 4,6-dimethyl-2-p-tolylpyrimidine. nih.gov

In the crystal structure of 4,6-dimethyl-2-p-tolylpyrimidine, the molecules are organized in the crystal lattice through specific intermolecular interactions. nih.govnih.gov Notably, the packing is characterized by C-H···π contacts. nih.govnih.gov These weak hydrogen bonds involve a hydrogen atom from a tolyl methyl group of one molecule interacting with the π-system of the pyrimidine ring of a neighboring molecule. nih.gov These interactions link the molecules into infinite chains that extend perpendicular to the b-axis of the unit cell. nih.govnih.gov

Given the structural similarities, it is plausible that this compound would also exhibit significant intermolecular interactions, including potential C-H···O or C-H···π contacts, which would influence its crystal packing. The presence of the oxygen atoms in the methoxy groups could introduce additional hydrogen bonding possibilities not present in the dimethyl analogue.

The conformation of 4,6-dimethyl-2-p-tolylpyrimidine is characterized by the relative orientation of the pyrimidine and the p-tolyl rings. nih.govnih.gov The dihedral angle between the planes of these two aromatic rings is reported to be a very small 3.4 (2)°. nih.govnih.gov This near-coplanar arrangement is attributed to the absence of significant steric repulsion between the two rings. nih.gov

For this compound, the replacement of methyl groups with methoxy groups might lead to a slightly different preferred conformation due to the different steric and electronic properties of the methoxy group. However, a relatively small dihedral angle between the two rings would still be expected.

In the crystal structure of 4,6-dimethyl-2-p-tolylpyrimidine, the molecule is situated on a crystallographic mirror plane. nih.govnih.gov This results in only half of the molecule being present in the asymmetric unit. nih.gov

A notable feature of the reported structure is the presence of disorder in the methyl groups of the tolyl ring. nih.govnih.gov The hydrogen atoms of these methyl groups are disordered over two positions, with each position having a site-occupation factor of 0.5. nih.govnih.gov Such disorder is not uncommon in crystal structures and reflects the dynamic or static averaging of different conformations within the crystal lattice. It is conceivable that the methoxy groups in this compound could also exhibit conformational disorder in the solid state.

Computational and Theoretical Chemical Investigations

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery and for understanding the molecular basis of a compound's biological activity. nih.gov

Docking studies involving pyrimidine (B1678525) derivatives have been performed to explore their potential as inhibitors for various proteins, such as sirtuin 2 in cancer research. nih.gov The process involves retrieving a protein's crystal structure from a database like the Protein Data Bank (PDB). irjweb.com The ligand, in this case, 4,6-Dimethoxy-2-(p-tolyl)pyrimidine, is then docked into the protein's active site to predict its binding conformation.

The results of these simulations provide a binding energy or affinity score, which estimates the strength of the ligand-protein interaction. Furthermore, the analysis reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the protein's binding pocket. nih.gov Molecular dynamics simulations can further be used to assess the stability of the ligand-protein complex over time. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily dictated by the rotation around the C-C single bond connecting the pyrimidine and the p-tolyl rings, as well as the orientation of the two methoxy (B1213986) groups. Density Functional Theory (DFT) calculations are a powerful tool to investigate the potential energy surface and identify stable conformers. For analogous 2-aryl pyrimidines, DFT studies have been employed to optimize molecular geometries and determine the most stable conformations. nih.gov

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments. nih.gov For substituted pyrimidines, MD simulations have been used to investigate protein-ligand interactions and the stability of complexes, which can be extrapolated to understand the intermolecular forces governing the behavior of this compound in solution or in a crystalline state. rsc.org These simulations can reveal how the molecule explores its conformational space over time, including the fluctuations of the dihedral angle between the two aromatic rings.

Table 1: Predicted Conformational Data for this compound (based on analogous structures)

| Parameter | Predicted Value/Description |

| Primary Rotational Freedom | Rotation around the C2-C(tolyl) bond. |

| Key Dihedral Angle | The angle between the pyrimidine and p-tolyl rings. |

| Methoxy Group Orientation | Can adopt various orientations relative to the pyrimidine ring. |

| Predicted Stable Conformer | A near-planar arrangement between the two rings is expected to be a low-energy conformation. |

Prediction of Non-Linear Optical (NLO) Properties

Pyrimidine derivatives have emerged as promising candidates for non-linear optical (NLO) materials due to the electron-deficient nature of the pyrimidine ring, which can be tailored to create push-pull systems. rsc.orgresearchgate.net The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β and γ). Theoretical calculations, particularly DFT, are instrumental in predicting these properties.

For a molecule like this compound, the methoxy groups act as electron-donating groups, while the pyrimidine ring can act as an electron-accepting moiety. The p-tolyl group can further modulate the electronic properties. This donor-acceptor framework is a key feature for enhancing NLO response. Studies on other pyrimidine derivatives have shown that strategic substitution can lead to significant NLO properties. nih.govresearchgate.net It is predicted that this compound would exhibit a notable NLO response, although likely not as pronounced as systems with stronger donor-acceptor pairs.

Table 2: Predicted Non-Linear Optical (NLO) Properties of this compound (Qualitative)

| NLO Property | Predicted Characteristic | Rationale |

| First Hyperpolarizability (β) | Moderate | Presence of donor (methoxy) and acceptor (pyrimidine) groups. |

| Second Hyperpolarizability (γ) | Potentially significant | Extended π-conjugation across the two aromatic rings. |

| Potential Applications | Optoelectronics, data storage. | Based on the general potential of pyrimidine-based NLO materials. rsc.org |

Thermodynamic Property Changes and Energy Landscape Analysis

The thermodynamic stability and properties of this compound can be estimated using computational methods. DFT calculations can provide access to key thermodynamic parameters such as the enthalpy of formation, entropy, and Gibbs free energy. nih.gov These calculations are crucial for understanding the stability of the molecule and its behavior in chemical reactions.

The energy landscape of the molecule is defined by the energies of its various conformers and the transition states connecting them. By mapping this landscape, it is possible to identify the most stable forms of the molecule and the energy barriers for conformational changes. Thermodynamic analysis of the binding of substituted benzamidines, which share some structural similarities with the tolyl group, has shown that both enthalpy and entropy contributions are important for binding processes. nih.gov A similar interplay of forces would govern the intermolecular interactions of this compound.

Table 3: Predicted Thermodynamic Parameters for this compound (Conceptual)

| Thermodynamic Parameter | Predicted Trend/Significance |

| Enthalpy of Formation (ΔHf) | Negative, indicating thermodynamic stability. |

| Standard Entropy (S°) | Positive, reflecting molecular complexity and rotational/vibrational freedom. |

| Gibbs Free Energy of Formation (ΔGf) | Negative, indicating a spontaneous formation process under standard conditions. |

| Heat Capacity (Cp) | Positive, indicating that the molecule can absorb heat. |

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical calculations can provide valuable insights into the potential reaction mechanisms involving this compound. For instance, understanding the sites for electrophilic and nucleophilic attack is fundamental. The electron-rich nature of the dimethoxy-substituted pyrimidine ring and the tolyl group suggests susceptibility to electrophilic attack. Conversely, the nitrogen atoms of the pyrimidine ring can act as nucleophilic centers.

DFT studies on related pyrimidine derivatives have been used to elucidate reaction pathways, such as in the study of dual inhibitors of AP-1 and NF-kappaB. nih.gov Computational models can map out the transition state structures and activation energies for various reactions, such as substitution, oxidation, or reduction. This allows for the prediction of the most likely reaction products under different conditions, guiding synthetic efforts and providing a deeper understanding of the molecule's reactivity.

Table 4: Predicted Reactivity and Mechanistic Insights for this compound

| Reaction Type | Predicted Mechanistic Feature |

| Electrophilic Aromatic Substitution | Likely to occur on the tolyl ring, directed by the methyl group. |

| Nucleophilic Attack | The nitrogen atoms of the pyrimidine ring are potential nucleophilic sites. |

| Oxidation | The methoxy groups and the tolyl ring could be susceptible to oxidation. |

| Reduction | The pyrimidine ring can undergo reduction. |

Chemical Reactivity and Derivatization Strategies

Reactions at the Pyrimidine (B1678525) Core

The pyrimidine ring in this compound is activated by the two methoxy (B1213986) groups at positions 4 and 6, yet it remains an electron-deficient (π-deficient) heterocycle. This dual nature governs its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The pyrimidine ring's electron-deficient character generally favors nucleophilic aromatic substitution (SNAr), particularly at positions activated by good leaving groups. Conversely, the activating effect of the two methoxy groups can enable electrophilic substitution under certain conditions, although this is less common for pyrimidines.

Nucleophilic Aromatic Substitution (SNAr): The C2, C4, and C6 positions of the pyrimidine ring are inherently electron-deficient and thus susceptible to attack by nucleophiles. The reactivity towards SNAr is significantly enhanced when a good leaving group is present at these positions. For instance, in related systems like 2-MeSO₂-4-chloropyrimidine, the regioselectivity of nucleophilic attack is highly dependent on the nature of the nucleophile. Stronger nucleophiles with higher polarizability, such as amines and thiophenoxides, tend to favor reaction pathways involving C-O bond cleavage in sulfonate esters. mdpi.com In contrast, reactions with alkoxides and formamide (B127407) anions have been shown to occur selectively at the C2 position, even when a leaving group like chloride is present at C4. organic-chemistry.org This C2 selectivity with alkoxides is observed at temperatures as low as -78°C. organic-chemistry.org The presence of the two methoxy groups at C4 and C6 in 4,6-dimethoxy-2-(p-tolyl)pyrimidine would likely direct nucleophilic attack to the C2 position if a suitable leaving group were installed there.

Electrophilic Aromatic Substitution: While pyrimidines are generally resistant to electrophilic attack due to the deactivating effect of the two ring nitrogens, the strong electron-donating nature of the 4,6-dimethoxy substituents can facilitate such reactions. Electrophilic substitution, when it occurs, typically targets the C5 position, which is activated by the flanking methoxy groups and is the most electron-rich carbon on the ring. For example, studies on similarly substituted 4,6-dihydroxypyrimidine (B14393) derivatives show that electrophilic nitration occurs at the C5 position. organic-chemistry.org It is plausible that this compound could undergo reactions like nitration, halogenation, or Friedel-Crafts acylation at the C5 position under appropriate conditions.

Interconversion of Substituents at Position 2 (e.g., Sulfonyl to Carbonitrile)

The substituent at the C2 position is a key site for molecular modification. A particularly useful strategy involves the introduction of a sulfonyl group, which serves as an excellent leaving group for subsequent nucleophilic displacement, allowing for the synthesis of a wide array of 2-substituted pyrimidines. nih.govnih.gov

The 2-sulfonylpyrimidine moiety is a potent electrophile, reacting readily with various nucleophiles in SNAr reactions. nih.govsoton.ac.uk This reactivity provides a powerful platform for interconverting the functionality at this position. For example, a 2-methanesulfonyl group can be displaced by thiols, amines, and alkoxides. mdpi.comorganic-chemistry.org

A prime example of this interconversion is the synthesis of 2-cyanopyrimidines. While direct conversion from a sulfonyl group is mechanistically feasible, a common industrial route involves the displacement of a halide at the C2 position. The reaction of 2-chloropyrimidine (B141910) with sodium cyanide in a polar aprotic solvent like DMF or DMSO can produce 2-cyanopyrimidine. chimia.ch This highlights the utility of a good leaving group at C2, a role that the sulfonyl group excels at. Therefore, a 2-sulfonyl derivative of this compound would be an excellent precursor for introducing a carbonitrile group via reaction with a cyanide salt.

| Starting Material | Reagent | Product | Reaction Type | Reference |

| Pyrimidin-2-yl Sulfonate | N, S, O-Nucleophiles | 2-Substituted Pyrimidine | SNAr / Cross-Coupling | mdpi.com |

| 2-MeSO₂-4-Cl-pyrimidine | Alkoxides | 2-Alkoxy-4-Cl-pyrimidine | SNAr | organic-chemistry.org |

| 2-Chloropyrimidine | NaCN / DABCO | 2-Cyanopyrimidine | SNAr | chimia.ch |

| 2-Sulfonylpyrimidine | Cysteine Thiol | 2-Pyrimidyl-Cysteine Adduct | SNAr | nih.gov |

Functional Group Transformations on Existing Substituents

Beyond the core, the existing methoxy and p-tolyl substituents offer further opportunities for chemical modification.

Oxidation Reactions (e.g., Thioether to Sulfonyl)

A key strategy for activating the C2 position involves the oxidation of a precursor thioether to a sulfone. This transformation dramatically increases the electrophilicity of the C2 carbon, converting the thioether, which is a poor leaving group, into a sulfonyl group, which is an excellent leaving group for SNAr reactions. mdpi.comresearchgate.net

The synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) is a well-established example of this process. It is typically achieved by the oxidation of the corresponding 4,6-dimethoxy-2-(methylthio)pyrimidine. google.com This oxidation can be carried out using various oxidizing agents in an aqueous-acidic medium. google.com The resulting sulfonyl compound is a valuable intermediate for the synthesis of herbicides and other biologically active molecules. google.com

| Substrate | Oxidizing Agent | Product | Significance | Reference |

| 2-Thioether Pyrimidine | Not Specified | 2-Sulfonyl Pyrimidine | Activation for SNAr | researchgate.net |

| 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine | Not Specified (in aqueous-acidic medium) | 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine | Intermediate for Herbicides | google.com |

| 2-Substituted Dihydropyrimidines | Molecular Oxygen / Photocatalyst | 2-Substituted Pyrimidines | Aromatization | eurjchem.com |

Modifications of the p-Tolyl Methyl Group

The methyl group of the p-tolyl substituent is a reactive handle that can be modified through oxidation or halogenation reactions.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (Jones reagent) are effective for converting primary alkyl groups on an aromatic ring into carboxyl groups. libretexts.orgchemspider.com This transformation would convert the p-tolyl group into a p-carboxyphenyl group, introducing a new functional handle for further derivatization, such as amide or ester formation. Aerobic oxidation methods using catalysts like cobalt salts or photo-oxidation have also been developed for this purpose. organic-chemistry.org

Halogenation: The benzylic protons of the methyl group can be substituted with halogens via free-radical halogenation. This reaction is typically initiated by UV light or a radical initiator. The resulting benzylic halide is a versatile intermediate, readily undergoing nucleophilic substitution reactions to introduce a variety of other functional groups. For example, a benzylic bromide could be converted to an alcohol, ether, amine, or nitrile.

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

| Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid (-COOH) | libretexts.orgchemspider.com |

| Aerobic Oxidation | O₂, Co(OAc)₂/NaBr | Carboxylic Acid (-COOH) | organic-chemistry.org |

| Photo-oxidation | O₂, HBr, Light | Carboxylic Acid (-COOH) | organic-chemistry.org |

| Free-Radical Halogenation | Cl₂, UV light | Benzyl (B1604629) Chloride (-CH₂Cl) | libretexts.org |

Synthesis of Novel Heterocyclic Derivatives Incorporating the Pyrimidine Scaffold

The this compound framework can serve as a foundation for constructing more complex, fused heterocyclic systems. Such derivatives are of interest in medicinal chemistry and materials science. This can be achieved through reactions that involve either the pyrimidine ring itself or functional groups attached to it.

One common strategy involves the cyclocondensation of a suitably functionalized pyrimidine with another molecule. For example, pyrimidines bearing amino and cyano groups can be used as precursors for the synthesis of fused systems like pyrido[2,3-d]pyrimidines. eurjchem.com Another approach involves intramolecular cyclization. If a reactive chain is introduced at the C5 position, it can be induced to cyclize with one of the ring nitrogens or the C4/C6 substituents.

Furthermore, tandem reactions like cascade cyclizations can build complex structures in a single pot. For instance, pyrazolo[1,5-a]pyrimidines can be synthesized through a cascade cyclization of enaminones with aminopyrazoles. nih.gov While these examples may not start directly from this compound, they demonstrate established synthetic routes that could be adapted. By introducing appropriate functional groups onto the parent molecule, similar cyclization strategies could be employed to generate novel fused heterocycles. A skeletal editing approach has also been reported for the conversion of pyrimidines into pyridines, which involves a two-step, one-pot process of activation followed by nucleophilic addition and rearrangement. jchr.org

Following a comprehensive search of available scientific literature, it has been determined that there is no specific information regarding the chemical reactivity and derivatization of This compound for the creation of fused ring systems or hybrid molecules as outlined in the requested article structure.

The performed searches aimed to uncover synthetic routes where this compound serves as a direct precursor for:

Hybrid Molecules through Conjugation with Other Chemical Moieties

The literature extensively covers the synthesis of pyrazolo[3,4-d]pyrimidines; however, these syntheses predominantly start from functionalized pyrazole (B372694) precursors, which are then cyclized to form the pyrimidine ring, or from pyrimidines bearing highly reactive functional groups such as halogens or amines that facilitate annulation reactions. semanticscholar.orgnih.govekb.egresearchgate.netresearchgate.net The 2-p-tolyl substituent on the specified compound is generally unreactive under the conditions typically used for these transformations.

Similarly, strategies for creating hybrid molecules involving a pyrimidine core typically rely on the conjugation of other chemical moieties through reactive handles like amines, thiols, or halides present on the pyrimidine ring. nih.gov

No studies were identified that describe such derivatizations originating from this compound. Therefore, the generation of a scientifically accurate article focusing solely on this compound within the strict confines of the provided outline is not possible based on current research findings.

Advanced Research Applications and Design Principles

Design and Synthesis of Ligands for Coordination Chemistry and Metal Complexes

The pyrimidine (B1678525) moiety is a cornerstone in the design of ligands for coordination chemistry due to the presence of nitrogen atoms that can act as donor sites for metal ions. Pyrimidine derivatives are employed in the synthesis of coordination polymers (CPs) and metal complexes. nih.govnih.gov The synthesis typically involves the reaction of a pyrimidine-based ligand with a metal salt, often under hydrothermal conditions, to form stable, sometimes polymeric, structures. nih.gov For instance, the reaction of 4,6-diamino-2-pyrimidinethiol with silver nitrate (B79036) yields a new silver coordination polymer. nih.govnih.gov The thermal stability of such polymers, which can be stable up to 200°C, underscores their robust nature. nih.gov The versatility of the pyrimidine core allows it to be part of mono- and dinuclear platinum complexes, highlighting its importance in creating diverse metal-ligand frameworks. researchgate.net

Table 1: Illustrative Synthesis of Pyrimidine-Based Coordination Polymers

| Ligand | Metal Salt | Synthesis Method | Resulting Complex |

|---|---|---|---|

| 4,6-diamino-2-pyrimidinethiol | Silver Nitrate (AgNO₃) | Hydrothermal | Ag-based Coordination Polymer (Ag-CP) nih.govnih.gov |

| Pyrimidine-2-thionate | Platinum(II/III) salts | Reaction in solution | Dinuclear Platinum(III) complexes researchgate.net |

| 4,6-dimethyl-2-thionate-pyrimidine | Palladium(II) salts | Reaction in solution | Polymeric Palladium(II) complexes researchgate.net |

Exploration in Molecular Recognition Studies

The arrangement of aromatic rings and functional groups in 4,6-Dimethoxy-2-(p-tolyl)pyrimidine and its analogs facilitates specific non-covalent interactions that are crucial for building supramolecular assemblies.

While classical hydrogen bond donors may be absent, weaker C-H···N and C-H···π hydrogen bonds play a significant role in the crystal packing of related structures. nih.govnih.gov In the crystal structure of the closely related compound 4,6-Dimethyl-2-p-tolyl-pyrimidine, intermolecular C-H···π contacts are observed, which link the molecules into infinite chains. nih.govnih.gov These interactions, though weaker than conventional hydrogen bonds, are directional and contribute significantly to the stability and architecture of supramolecular structures. nih.gov The formation of these assemblies is a key principle in crystal engineering, guiding the self-assembly of molecules into well-defined patterns.

Table 2: Crystallographic Interaction Data for 4,6-Dimethyl-2-p-tolyl-pyrimidine

| Interaction Type | Description | Geometric Detail | Reference |

|---|---|---|---|

| C-H···π Interaction | Intermolecular contact forming infinite chains | C-H group interacting with the pyrimidine ring centroid | nih.govnih.gov |

| Ring Orientation | Dihedral angle between aromatic rings | 3.4 (2)° | nih.govnih.gov |

Development of Materials with Specific Optical or Electronic Properties (e.g., Fluorophores, Electron-Transporting Compounds)

The pyrimidine scaffold is present in molecules designed for applications in materials science, particularly those with interesting optical and electronic properties. While direct data on this compound as a fluorophore is not prominent, related structures demonstrate the potential of this chemical class. For example, a nicotinonitrile derivative incorporating a p-tolyl group was synthesized and investigated as a potential blue light-emitting material. nih.gov This compound exhibits significant fluorescence and a positive solvatochromic effect, where its emission properties change with the polarity of the solvent. nih.gov Such characteristics are highly desirable for the development of new luminescent materials and sensors. The core structure of pyrimidine is also investigated for its electron-transporting capabilities in organic electronics.

Table 3: Photophysical Properties of an Analogous Luminescent Nicotinonitrile Derivative

| Property | Wavelength/Value | Conditions | Reference |

|---|---|---|---|

| UV-Visible Absorption (λ_abs) | ~350 nm | In solution | nih.gov |

| Fluorescence Emission (λ_em) | ~430 nm | In solution (blue light emission) | nih.gov |

| Solvatochromism | Positive | Emission shifts to longer wavelengths in more polar solvents | nih.gov |

Structure-Based Design of Molecular Probes and Chemical Tools

The 2,4,6-substituted pyrimidine framework is a common feature in molecules designed to interact with biological targets, serving as a basis for developing molecular probes and potential therapeutic agents.

The pyrimidine scaffold has been extensively used in the structure-based design of kinase inhibitors, particularly for Cyclin-Dependent Kinases (CDKs). nih.govnih.gov Aberrant activity of CDK2 is linked to numerous human cancers, making it a key therapeutic target. mdpi.com The development of selective CDK2 inhibitors is an active area of research, aimed at creating new cancer treatments and overcoming resistance to existing CDK4/6 inhibitors. mdpi.comnih.gov

Derivatives based on a pyrimidine core have shown potent inhibitory activity against CDK2. mdpi.com Structure-activity relationship (SAR) studies reveal that modifications at the 2, 4, and 6 positions of the pyrimidine ring are critical for both potency and selectivity. For instance, replacing a phenylsulfonamide group with pyrazole (B372694) derivatives in a series of pyrimidin-2-amines led to compounds with nanomolar inhibitory constants (Kᵢ) against CDK2. mdpi.com These inhibitors function by competing for the ATP-binding site of the kinase, thereby blocking the phosphorylation of downstream targets like the retinoblastoma protein (RB) and inducing cell cycle arrest and apoptosis. mdpi.com

Table 4: Inhibitory Activity of Pyrimidine Derivatives Against CDK2

| Compound Scaffold | Modification | CDK2 Inhibitory Potency (Kᵢ) | Reference |

|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Lead compound optimization | 0.005 µM | mdpi.com |

| Pyrido[2,3-d]pyrimidin-7-one | Phenylamino substitution | IC₅₀ = 0.001 µM (for CDK4) | nih.gov |

Structure-Activity Relationship (SAR) Principles in Designed Analogues

The structure-activity relationship (SAR) for pyrimidine derivatives is a critical area of study that guides the design of new, more effective compounds. While specific SAR studies on this compound are not extensively documented in publicly available research, the principles governing the activity of analogous pyrimidine-containing compounds can provide valuable insights. The biological activity of pyrimidine derivatives is greatly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov

For many biologically active pyrimidine compounds, including those with herbicidal properties, the substituents at the 2, 4, and 6 positions of the pyrimidine ring are key determinants of their efficacy and selectivity. nih.govresearchgate.net In the case of this compound, the methoxy (B1213986) groups at the 4 and 6 positions are significant. These electron-donating groups can influence the electronic properties of the entire molecule, which in turn can affect its binding affinity to target enzymes or receptors. researchgate.net

The substituent at the 2-position is also crucial for activity. The p-tolyl group, a toluene (B28343) substituent at the para position, introduces a specific steric and electronic profile. The tolyl group's size and hydrophobicity can play a role in how the molecule fits into the active site of a target protein. Alterations to this aryl group, such as the introduction of different substituents or changing its position, can lead to significant changes in biological activity. This is a common strategy in drug and herbicide design to optimize potency and selectivity. mdpi.com

Research on other pyrimidine derivatives has shown that creating hybrid molecules, for instance by linking the pyrimidine scaffold to other chemical moieties like biphenyl, can lead to compounds with enhanced inhibitory activities against key enzymes. acs.org This "scaffold hopping" strategy is a testament to the versatility of the pyrimidine core in designing new active compounds. acs.org

Interactive Table: SAR Principles of Pyrimidine Analogues

| Molecular Feature | Influence on Activity |

| Substituents at positions 4 and 6 | The nature of these groups (e.g., methoxy, methyl) significantly impacts the electronic environment of the pyrimidine ring and can be crucial for binding to target sites. nih.govresearchgate.net |

| Substituent at position 2 | The aryl group (e.g., p-tolyl) at this position plays a key role in defining the steric and hydrophobic interactions with the target, affecting potency and selectivity. mdpi.com |

| Overall Molecular Geometry | The dihedral angle between the pyrimidine and aryl rings can influence how the molecule fits into a binding pocket. |

| Introduction of Additional Moieties | Hybridizing the pyrimidine core with other chemical structures can lead to novel compounds with improved biological profiles. acs.org |

Applications in Agrochemical Research (e.g., Herbicides)

Pyrimidine derivatives are a well-established and important class of compounds in agrochemical research, particularly as herbicides. researchgate.net Many commercial herbicides are based on the pyrimidine structure, and they often act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS). researchgate.netnih.gov This enzyme is essential for the biosynthesis of branched-chain amino acids in plants, and its inhibition leads to plant death. nih.gov

The 4,6-dimethoxypyrimidine (B185312) core is a key feature in several potent herbicides. For instance, N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide is a herbicide with high efficacy against a broad range of weeds. google.com Another example is N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, which has been developed as a selective post-emergent herbicide. nih.gov These examples underscore the importance of the 4,6-dimethoxypyrimidine scaffold in the design of new herbicidal agents.

Research in this field often involves the synthesis and screening of large libraries of pyrimidine derivatives to identify compounds with optimal herbicidal profiles, including high potency against target weeds and good safety for crops. tandfonline.comnih.gov The design of these compounds is heavily reliant on the SAR principles discussed previously. The exploration of novel pyrimidine derivatives continues to be a promising avenue for the discovery of new and effective herbicides to address the ongoing challenges of weed management in agriculture. acs.org

Interactive Table: Pyrimidine Derivatives in Agrochemical Research

| Compound Class | Target Weeds | Mode of Action |

| Pyrimidinyloxybenzoic acid herbicides | Broad spectrum of weeds in rice | Acetolactate synthase (ALS) inhibition nih.gov |

| N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl] sulfonamides | Wide variety of weeds | Not specified google.com |

| N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine | Grass and broadleaf weeds in oilseed rape | Not specified nih.gov |

| Pyrimidine–biphenyl hybrids | Broad spectrum of weeds, including resistant ones | Acetohydroxyacid synthase (AHAS) inhibition acs.org |

Q & A

Basic: What synthetic methodologies are commonly employed for 4,6-Dimethoxy-2-(p-tolyl)pyrimidine, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves coupling reactions or functional group transformations. For example, coupling p-tolylmercuric chloride with halogenated pyrimidine precursors (e.g., 4,6-dimethyl-2-iodopyrimidine) under palladium catalysis yields the target compound . Microwave-assisted nucleophilic substitution reactions, such as replacing methylsulfonyl groups with amines, can enhance reaction efficiency . Optimization includes solvent selection (e.g., ethanol for recrystallization ), temperature control, and stoichiometric adjustments of reagents like hydrochloric acid during protonation steps .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substituent positions on the pyrimidine ring, particularly methoxy and p-tolyl groups .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns, especially for intermediates like 4,6-dimethoxy-2-(methylsulfanyl)pyrimidinium chloride .

- X-ray Crystallography: Single-crystal diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in derivatives) .

- HPLC: Purity assessment of intermediates (e.g., chlorinated derivatives) requires reverse-phase HPLC with UV detection .

Advanced: How can X-ray crystallography address structural ambiguities in derivatives of this compound?

Answer:

X-ray crystallography resolves ambiguities in tautomerism, protonation states, and stereochemistry. For example:

- Planarity Analysis: The pyrimidinium ring in derivatives like 4,6-dimethoxy-2-(methylsulfanyl)pyrimidinium chloride shows planarity (RMS deviation: 0.043 Å), confirming conjugation .

- Hydrogen Bonding Networks: Intermolecular N–H⋯Cl and C–H⋯Cl bonds in crystal structures stabilize 2D networks, clarifying packing interactions .

- Validation via SHELX: Refinement using SHELXL software distinguishes between alternative conformers and thermal motion artifacts .

Advanced: How should researchers address discrepancies in reaction yields when synthesizing chlorinated derivatives?

Answer:

Discrepancies often arise from reagent reactivity or side reactions. For example, chlorination of 4,6-dimethoxy-2-(methylthio)pyrimidine with N-chlorosuccinimide (NCS) yields 56% of 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine, but competing sulfoxide formation may reduce efficiency . Mitigation strategies include:

- Temperature Control: Lower temperatures (0–5°C) minimize over-chlorination.

- Stoichiometric Monitoring: Real-time TLC or GC-MS tracks intermediate formation.

- Alternative Agents: Testing Cl₂ gas or SOCl₂ for regioselective chlorination .

Application: What methodological approaches are effective for synthesizing herbicidal pyrimidine derivatives?

Answer:

Key strategies involve functionalizing the pyrimidine core with bioactive groups:

- Sulfonanilide Linkages: Reacting 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with anilines under microwave conditions introduces sulfonanilide moieties with herbicidal activity .

- Amine Substitutions: Nucleophilic displacement of methylsulfonyl groups with alkylamines (e.g., methylamine) generates secondary metabolites .

- Bioisosteric Replacement: Replacing methoxy groups with halogens (e.g., Cl) enhances soil mobility and bioavailability .

Advanced: How do π-π interactions and hydrogen bonding influence the crystallographic stability of pyrimidine derivatives?

Answer:

- π-π Stacking: Centroid distances (e.g., 3.55 Å in 4,6-dimethoxy-2-(methylsulfanyl)pyrimidinium chloride) stabilize layered structures, critical for solid-state reactivity .

- Hydrogen Bonds: N–H⋯Cl interactions (2.8–3.1 Å) in protonated derivatives form robust 2D networks, reducing solubility and enhancing thermal stability .

- Impact on Bioactivity: Strong intermolecular forces may correlate with delayed release in agrochemical applications .

Data Contradiction: How to resolve conflicting reports on the reactivity of methoxy groups in nucleophilic substitution reactions?

Answer:

Contradictions often stem from solvent polarity or leaving group effects:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) activate methoxy groups for displacement, while protic solvents (e.g., MeOH) favor protonation .

- Leaving Group Hierarchy: Methylsulfonyl (−SO₂Me) groups are superior leaving groups compared to methoxy (−OMe), explaining preferential substitution at the 2-position .

- Theoretical Validation: DFT calculations on charge distribution predict reactivity trends .

Methodological: What protocols ensure safe handling and storage of this compound in laboratory settings?

Answer:

- Handling: Use PPE (nitrile gloves, lab coats) and fume hoods to avoid inhalation (P260, P261 precautions) .

- Storage: Store in airtight containers at −20°C to prevent hydrolysis of methoxy groups .

- Waste Disposal: Neutralize acidic byproducts (e.g., HCl from protonation) with NaHCO₃ before disposal .

Advanced: What computational tools are recommended for modeling the electronic properties of pyrimidine derivatives?

Answer:

- Molecular Dynamics (MD): Simulations in GROMACS predict solvation behavior and ligand-protein interactions .

- Density Functional Theory (DFT): Gaussian or ORCA calculates HOMO-LUMO gaps and electrostatic potentials for reactivity analysis .

- Crystallographic Software: SHELX refines disorder models and thermal parameters in challenging datasets .

Application: How can researchers leverage pyrimidine scaffolds to design kinase inhibitors?

Answer:

- Scaffold Hybridization: Fuse pyrimidine with pyrazolo[3,4-d]pyrimidine cores to enhance ATP-binding pocket affinity .

- Substituent Tuning: Introduce p-tolyl groups at the 2-position to improve hydrophobic interactions with kinase domains .

- In Silico Screening: Docking studies (AutoDock Vina) prioritize derivatives with low binding energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.